molecular formula C10H8IN5O B14873601 5-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol

5-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol

Cat. No.: B14873601
M. Wt: 341.11 g/mol
InChI Key: DGUZALTYNWWTIF-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-(2-(2-iodobenzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one is a synthetic organic compound that belongs to the class of triazine derivatives Triazine compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-(2-iodobenzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one typically involves the condensation of 2-iodobenzaldehyde with 5-hydrazinyl-1,2,4-triazin-3(2H)-one under acidic or basic conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-(2-iodobenzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.

    Substitution: The iodobenzylidene group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-5-(2-(2-iodobenzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

The compound may have potential applications in biological research, particularly in the study of enzyme inhibitors or as a probe for investigating biological pathways. Its structure suggests it could interact with specific biological targets, making it a valuable tool for researchers.

Medicine

In medicinal chemistry, (E)-5-(2-(2-iodobenzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may make it suitable for applications in coatings, adhesives, or other specialized products.

Mechanism of Action

The mechanism of action of (E)-5-(2-(2-iodobenzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one would depend on its specific interactions with molecular targets. Generally, the compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The iodobenzylidene group could play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Benzylidenehydrazinyl)-1,2,4-triazin-3(2H)-one: Lacks the iodine atom, which may affect its reactivity and biological activity.

    5-(2-(2-Chlorobenzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one: Contains a chlorine atom instead of iodine, which could lead to different chemical and biological properties.

    5-(2-(2-Bromobenzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one: Similar structure with a bromine atom, potentially resulting in different reactivity and applications.

Uniqueness

The presence of the iodobenzylidene group in (E)-5-(2-(2-iodobenzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one makes it unique compared to its analogs. The iodine atom can significantly influence the compound’s reactivity, biological activity, and potential applications. This uniqueness may make it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C10H8IN5O

Molecular Weight

341.11 g/mol

IUPAC Name

5-[(2E)-2-[(2-iodophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C10H8IN5O/c11-8-4-2-1-3-7(8)5-12-15-9-6-13-16-10(17)14-9/h1-6H,(H2,14,15,16,17)/b12-5+

InChI Key

DGUZALTYNWWTIF-LFYBBSHMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC(=O)NN=C2)I

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC(=O)NN=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.